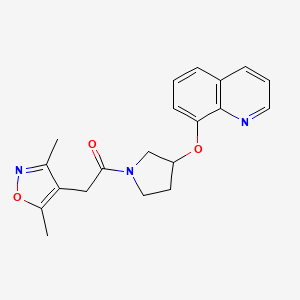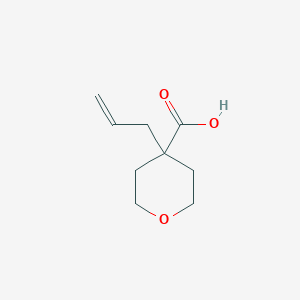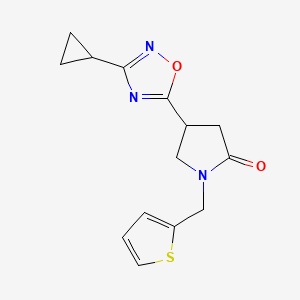
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as CPOP and has been shown to have a wide range of biochemical and physiological effects on the body. In
Scientific Research Applications
Anticancer Potential
- Apoptosis Induction : Compounds containing the 1,2,4-oxadiazole moiety have been identified as potential apoptosis inducers, showing activity against breast and colorectal cancer cell lines. Specifically, these compounds can arrest cancer cells in the G1 phase, leading to apoptosis. The structure-activity relationship (SAR) studies indicate the importance of a substituted five-member ring for activity. A particular compound showed in vivo activity in a tumor model, highlighting its potential as an anticancer agent (Zhang et al., 2005).
Synthesis and Prediction of Biological Activity
- Novel Bicyclic Systems : Research into the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process has been documented. The biological activity of these compounds was predicted, which may contribute to their potential applications in drug development and other biochemical fields (Kharchenko et al., 2008).
Tuberculostatic Activity
- Derivatives with Antimicrobial Potential : Some derivatives of 1,2,4-oxadiazole have been synthesized and tested for their tuberculostatic activity. These studies are crucial for developing new treatments against tuberculosis, showcasing the versatility of compounds containing the 1,2,4-oxadiazole ring in addressing infectious diseases (Foks et al., 2004).
Antimicrobial Activities
- Broad-Spectrum Antimicrobial Agents : The antimicrobial activities of new oxoethylthio-1,3,4-oxadiazole derivatives have been explored, with some compounds showing significant efficacy against Mycobacterium tuberculosis. This research highlights the potential of these compounds in developing new antimicrobial agents (Raval et al., 2014).
properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-12-6-10(7-17(12)8-11-2-1-5-20-11)14-15-13(16-19-14)9-3-4-9/h1-2,5,9-10H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXWVAXQJRYAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2868862.png)
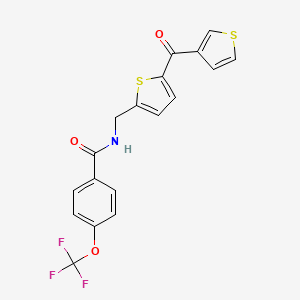
![2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868865.png)
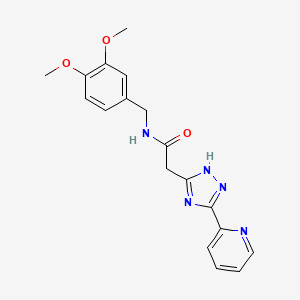
![3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2868868.png)
![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2868870.png)


![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2868874.png)
